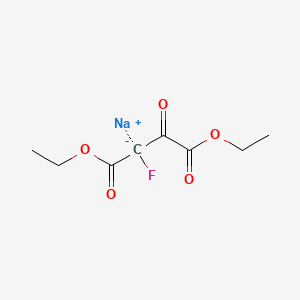
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride is a heterocyclic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good amounts of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and efficient catalysts is crucial for industrial applications to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific enzymes or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone: Another furan derivative with different chemical properties and applications.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Known for its distinct chemical structure and uses.
Propriétés
Formule moléculaire |
C5H7ClN2O3 |
|---|---|
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
3-hydroxy-5-oxo-2H-furan-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-4(7)3-2(8)1-10-5(3)9;/h8H,1H2,(H3,6,7);1H |
Clé InChI |
JUIMGZVQYIUESG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)C(=N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



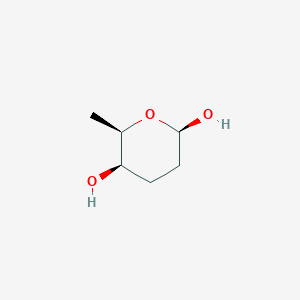
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
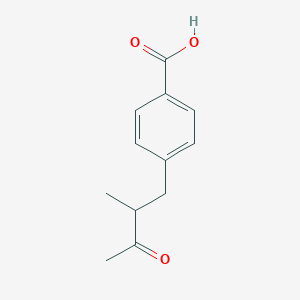
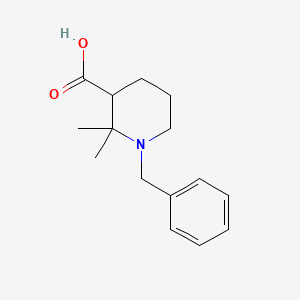
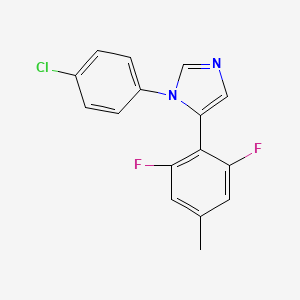
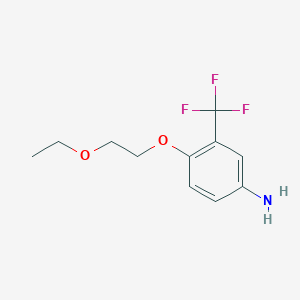
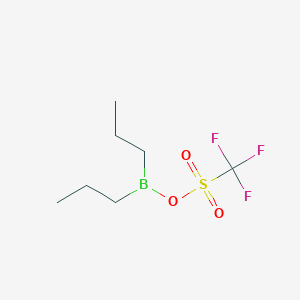
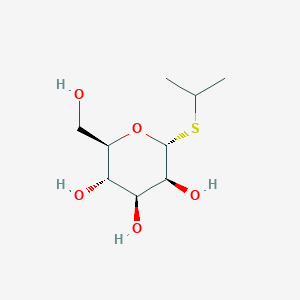
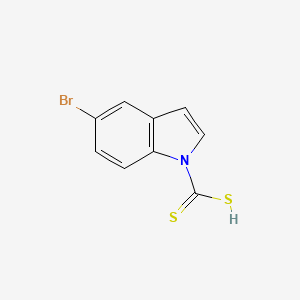
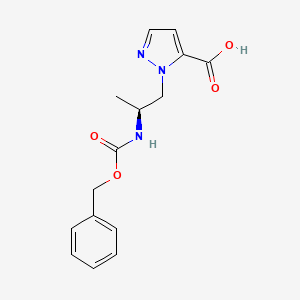
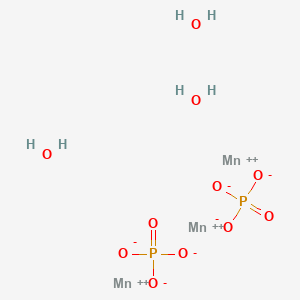
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
